molecular formula C8H15NO B2824895 8-Methylazocan-2-one CAS No. 16106-34-6

8-Methylazocan-2-one

Cat. No. B2824895
CAS RN: 16106-34-6
M. Wt: 141.214
InChI Key: KOVHBGKCVHEYQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azo compounds, which 8-Methylazocan-2-one might be a part of, has been a topic of interest in recent years . Azo compounds are known to act as initiators of radical reactions, particularly polymerizations . The synthesis of these compounds often involves chemical modifications of well-known initiators or variants of syntheses of new types of these compounds .

Scientific Research Applications

Click Chemistry in Drug Discovery

Click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, has emerged as a powerful tool in drug discovery. It facilitates the creation of compounds with potential biological activities through reliable and bio-compatible reactions. This approach could be applicable in the synthesis and functionalization of compounds similar to 8-Methylazocan-2-one for therapeutic purposes (Kolb & Sharpless, 2003).

Electrochemical Degradation Studies

Research on the electrochemical degradation of biocides, such as methylisothiazolinone, offers insights into the degradation pathways and the environmental impact of chemical compounds. This knowledge can be extended to understand the degradation behavior of 8-Methylazocan-2-one in environmental settings or as part of wastewater treatment processes (Wang et al., 2019).

Antitumor Activities and Synthesis

The synthesis and evaluation of new 2-phenylbenzothiazoles for their antiproliferative activity against cancer cell lines demonstrate the ongoing search for compounds with potential therapeutic effects. Similar strategies could be applied to 8-Methylazocan-2-one derivatives to assess their biological activities and potential as anticancer agents (Mortimer et al., 2006).

Antimicrobial and Antifungal Agents

The design and synthesis of triazole conjugated novel 2,5-diaryl 1,3,4-oxadiazole derivatives showcase the approach to developing new antimicrobial and antifungal agents. By exploring the biological activities of these derivatives, researchers aim to find potent compounds for medical applications. This methodology could also be relevant to studying 8-Methylazocan-2-one derivatives for similar applications (Bitla et al., 2020).

properties

IUPAC Name

8-methylazocan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-5-3-2-4-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVHBGKCVHEYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylazocan-2-one

Synthesis routes and methods

Procedure details

Cool a solution of 17 g 2-methylcycloheptanone in 75 ml concentrated hydrochloric acid and add protionwise 13.2 g sodium azide. Stir the reaction of 0° for 1 hour then at room temperature for 2 hours. Add the reaction to 150 ml ice water, bring to pH 7 with potassium carbonate and extract with chloroform. Treat the extracts with charcoal, dry over MgSO4, filter and concentrate to obtain crude 8-methylperhydroazocin-2-one. Obtain a pure product by recrystallization from hexane (m.p. 70-73).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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